molecular formula C20H31NaO3 B12734873 Icomucret sodium CAS No. 339046-14-9

Icomucret sodium

Cat. No.: B12734873
CAS No.: 339046-14-9
M. Wt: 342.4 g/mol
InChI Key: RQVLCLFGGVMPGP-OMIIFBLASA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icomucret sodium involves the hydroxylation of eicosatetraenoic acid. The reaction typically requires specific catalysts and controlled conditions to ensure the correct stereochemistry of the product . The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation at the 15th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is optimized for yield and cost-effectiveness, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Icomucret sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives have different biological activities and can be used for various research applications .

Scientific Research Applications

Icomucret sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of leukotriene B4 formation and its potential therapeutic applications in ophthalmic disorders. Its ability to modulate inflammatory responses makes it a valuable compound for research and therapeutic development .

Properties

CAS No.

339046-14-9

Molecular Formula

C20H31NaO3

Molecular Weight

342.4 g/mol

IUPAC Name

sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

InChI

InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1

InChI Key

RQVLCLFGGVMPGP-OMIIFBLASA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+]

Origin of Product

United States

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